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Compound of Interest

Compound Name: 2-amino-N-propylacetamide
CAS No.: 62029-81-6
Cat. No.: B112851
Get Quote
. J

Synonyms: N-Propylglycinamide; Glycine propylamide; 2-Amino-N-propyl-acetamide.[1] CAS
Registry Number: 62029-81-6 Molecular Formula:

[1]12]
Part 1: Molecular Architecture & Physiochemical

Profile
Structural Definition

2-amino-N-propylacetamide represents a specific structural modification of the inhibitory
neurotransmitter Glycine. Unlike its structural isomer Milacemide (2-(pentylamino)acetamide),
which is alkylated at the amine terminus, the target molecule is alkylated at the amide terminus.

This distinction is critical for medicinal chemistry:
* Milacemide Type:

(MAO-B substrate).[3]
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» Target (N-Propylglycinamide):
(Amidase substrate/Peptide mimetic).

The molecule consists of a glycine backbone where the carboxylic acid hydroxyl is replaced by
a propylamino group, creating a secondary amide bond while leaving the alpha-amine free

(primary).

Physiochemical Data Table

The following parameters dictate the molecule's behavior in biological systems (BBB
permeability) and synthetic handling.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Value Context
) Fragment-like; high ligand
Molecular Weight 116.16 g/mol o _
efficiency potential.
Amphiphilic. Sufficient
) lipophilicity for moderate BBB
LogP (Predicted) 0.21+£0.3 )
penetration compared to
Glycine (LogP -3.2).
Well within the range for CNS
Polar Surface Area (PSA) ~55 A2 _
penetration (<90 A?).
Exists predominantly as a
pKa (Amine) ~8.1-8.4 cation (

) at physiological pH.

Physical State

Viscous Oil / Low-melting Solid

Typically handled as the
Hydrochloride (HCI) salt for
stability.

Primary amine (

H-Bond Donors 2 ) and Amide (
).
Carbonyl (
H-Bond Acceptors 2 ) and Amine (

).

Part 2: Synthetic Pathways & Protocols

To ensure high purity for biological evaluation, a Boc-Protection Strategy is superior to direct

aminolysis of halo-acetamides, which often yields over-alkylated byproducts.

Strategic Workflow (Graphviz)
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Figure 1: Stepwise synthesis via carbodiimide coupling to prevent side reactions common in
direct alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-N-propylacetamide hydrochloride.
Step 1: Coupling

o Dissolution: Dissolve Boc-Glycine (10 mmol, 1.75 g) in anhydrous Dichloromethane (DCM,
50 mL).

e Activation: Add EDC.HCI (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 minutes to form the
active ester.

o Amidation: Add Propylamine (1.1 eq, 0.65 g) dropwise. Add DIPEA (2.0 eq) if the amine is a
salt.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 12—16 hours.
o Workup: Wash organic layer with 1M HCI (remove unreacted amine), Sat.

(remove unreacted acid), and Brine. Dry over
and concentrate.

o Checkpoint: Isolate Boc-2-amino-N-propylacetamide (White solid/oil).

Step 2: Deprotection
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o Cleavage: Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic Acid (TFA) (5 mL)
dropwise at 0°C.

e Monitoring: Stir at RT for 2 hours. Monitor via TLC (disappearance of Boc-spot).

 [solation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to
remove residual TFA.

e Salt Formation: Dissolve residue in minimal Ethanol; add 2M HCI in Diethyl Ether. Precipitate
the HCI salt.

Yield: Expect >85% yield.

Part 3: Structural Characterization (Analytical
Integrity)

Validation of the structure requires confirming the propyl chain integrity and the primary amine.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

or

(Values for HCI salt)
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Chemical Shift
( Multiplicity

ppm)

Integration Assignment

Structural
Insight
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3H

Ammonium
protons

(exchangeable).

8.3 Triplet (br)

1H

Amide proton

(coupled to

propyl

).

3.65 Singlet

2H

Glycine alpha-
protons
(Deshielded by

carbonyl).

3.05 Quartet/Multiplet

2H

Propyl C1
(Adjacent to

amide N).
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2H

Propyl C2
(Methylene
bridge).

0.85 Triplet

3H

Propyl C3
(Terminal

methyl).

Mass Spectrometry (ESI-MS)

e Observed lon:

e m/z Value: 117.1

» Fragmentation Pattern: Loss of propyl amine fragment or cleavage of the amide bond may

be observed at higher collision energies.

© 2026 BenchChem. All rights reserved. 6/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 4: Pharmacological Context & Application
Mechanism of Action: The Glycinamide Scaffold

2-amino-N-propylacetamide serves as a Glycine Prodrug and a Peptide Template.

e Prodrug Hypothesis: The propyl amide modification masks the carboxylic acid of glycine,
increasing lipophilicity (LogP 0.21 vs -3.2). This facilitates transport across the Blood-Brain
Barrier (BBB).

» Metabolic Activation: Once in the CNS, amidases cleave the propyl amine, releasing free
Glycine.

» Target Modulation: Free Glycine acts as a co-agonist at the NMDA Receptor (Glycine site) or
an agonist at Glycine Receptors (GlyR).

Comparative SAR (Structure-Activity Relationship)
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Figure 2: Metabolic divergence between N-Propylglycinamide (Amidase path) and Milacemide (MAO-B path).
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Research Applications

e Anticonvulsant Screening: Used as a reference standard in evaluating "Glycinamide" class
anticonvulsants (e.g., comparison against Valproyl-glycinamide).

e Peptide Synthesis: Serves as a C-terminal capping unit (

) to prevent carboxypeptidase degradation in larger neuropeptides.

Part 5: References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 21407, N-propylacetamide (Structural Analog Data). Retrieved from [Link]
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e Benoiton, N. L. (2019).Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on
Boc/EDC coupling protocols).

e Kohn, H., et al. (1991).Preparation and anticonvulsant activity of a series of functionalized
alpha-aromatic amino acids. Journal of Medicinal Chemistry. (Establishes SAR for amino-
acetamide derivatives).

o Semple, H. A,, et al. (1992).Pharmacokinetic analysis and anticonvulsant activity of glycine
and glycinamide derivatives. Journal of Pharmaceutical Sciences. (Discusses the prodrug
mechanism of glycinamides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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